molecular formula C25H28ClN3O5S B2907797 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 901232-76-6

2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2907797
CAS No.: 901232-76-6
M. Wt: 518.03
InChI Key: PZZFKENDWRWGCF-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole-based acetamide derivative featuring a 4-chlorophenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 2 of the imidazole core. A sulfanyl (-S-) linker bridges the imidazole moiety to an acetamide group, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-methyl) chain. The sulfanyl and acetamide groups enhance its capacity for hydrogen bonding and hydrophobic interactions, which are critical for target binding and solubility .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O5S/c1-31-19-11-16(12-20(32-2)23(19)33-3)24-28-22(15-6-8-17(26)9-7-15)25(29-24)35-14-21(30)27-13-18-5-4-10-34-18/h6-9,11-12,18H,4-5,10,13-14H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZFKENDWRWGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and trimethoxyphenyl groups. The final steps involve the formation of the thioether linkage and the attachment of the tetrahydrofuran-2-yl)methyl)acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the imidazole ring or the aromatic substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings or the imidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, imidazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for similar activities.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide would depend on its specific biological activity. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Imidazole 4-Cl-C6H4, 3,4,5-(OCH3)3-C6H2, -S-CH2-C(O)-NH-(oxolan-2-yl-CH2) 529.99 (calculated) C=O, -S-, -NH-, Cl, OCH3 High polarity due to multiple OCH3 groups
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole 4-Cl-C6H4, naphthyl-O-CH2- 393.11 (HRMS) C=O, -N=N-, Cl, -O- Enhanced π-π stacking (naphthyl group)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 3,4-Cl2-C6H3, dimethylpyrazole 393.24 (calculated) C=O, Cl, -NH- Planar amide group; conformational flexibility
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide Thiadiazole 4-Cl-C6H4-CH2-S-, mesityl (2,4,6-trimethylphenyl) 496.05 (C20H20ClN3OS3) C=O, -S-S-, Cl High lipophilicity (mesityl group)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole 4-F-C6H4, methylsulfinyl, pyridyl 433.48 (calculated) C=O, -SO-, F, -NH- Chiral sulfinyl group; potential kinase inhibition

Key Findings

Core Heterocycle Influence :

  • The imidazole core in the target compound and the fluorophenyl-imidazole derivative offers nitrogen-rich environments for metal coordination or hydrogen bonding, unlike triazole (6m) or thiadiazole () analogs. This may enhance interactions with biological targets like enzymes or DNA.
  • Thiadiazole derivatives (e.g., ) exhibit higher sulfur content, which can improve radical scavenging or thiol-mediated binding but may reduce metabolic stability.

Substituent Effects :

  • The 3,4,5-trimethoxyphenyl group in the target compound increases electron density and steric bulk compared to dichlorophenyl () or fluorophenyl () groups. This could enhance binding to hydrophobic pockets in proteins but reduce solubility in aqueous media.
  • The oxolan-2-ylmethyl chain in the target compound introduces a cyclic ether, improving water solubility relative to purely aromatic substituents (e.g., mesityl in ).

Spectroscopic and Structural Insights :

  • IR spectra of triazole analogs (e.g., 6m ) show strong C=O stretches at ~1678 cm⁻¹, comparable to the target compound’s expected acetamide C=O. However, the sulfanyl (-S-) group in the target may introduce additional absorption bands near 700–800 cm⁻¹.
  • Crystal structure data for dichlorophenyl acetamide () reveals dihedral angles (54.8–77.5°) between aromatic rings, suggesting conformational flexibility. The target compound’s trimethoxyphenyl group may impose greater rigidity due to steric hindrance.

Biological Relevance :

  • The methylsulfinyl group in the fluorophenyl-imidazole derivative introduces chirality, which could optimize enantioselective binding to targets like kinases.
  • Thiadiazole-based acetamides () with dual sulfanyl groups exhibit potent antimicrobial activity in preliminary studies, a property that may extend to the target compound due to its sulfanyl linker.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C21H24ClN5O4S
  • Molecular Weight : 449.96 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds similar to the imidazole-based structure exhibit significant anticancer properties. For instance, derivatives containing imidazole rings have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound ASISO (Cervical Cancer)2.87
Compound BRT-112 (Bladder Cancer)3.06
Compound CMCF-7 (Breast Cancer)5.00

The presence of electron-withdrawing groups such as chlorine enhances the anticancer activity of these compounds by improving their interaction with biological targets.

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis and inhibition of cell proliferation. For example, in vitro studies have demonstrated that compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins:

Caspase ActivationApoptosis\text{Caspase Activation}\rightarrow \text{Apoptosis}

Antibacterial Activity

In addition to anticancer properties, similar compounds have been evaluated for antibacterial activity. The results indicate moderate to strong activity against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10

These findings suggest that the compound may possess dual therapeutic potential as both an anticancer and antibacterial agent.

Study 1: Antitumor Activity Evaluation

In a study conducted on a series of imidazole derivatives, compound variants were tested against human cervical cancer cells (SISO). The study revealed that modifications in the phenyl ring significantly influenced the IC50 values:

  • Compound D : IC50 = 2.38 µM
  • Compound E : IC50 = 3.77 µM

These compounds were compared to cisplatin, which had an IC50 value of approximately 0.24 µM, indicating that while effective, further optimization is needed to enhance potency relative to established chemotherapeutics.

Study 2: Apoptosis Induction Mechanism

Another investigation focused on the apoptosis-inducing capabilities of selected derivatives. The study found that increasing concentrations of compound E led to a higher percentage of early apoptotic cells:

Early Apoptosis%=Number of Early Apoptotic CellsTotal Cells×100\text{Early Apoptosis}\%=\frac{\text{Number of Early Apoptotic Cells}}{\text{Total Cells}}\times 100

Results showed early apoptosis rates increasing from 10.2% at IC50 concentration to 17.2% at double IC50 concentration, confirming dose-dependent efficacy in triggering apoptotic pathways.

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